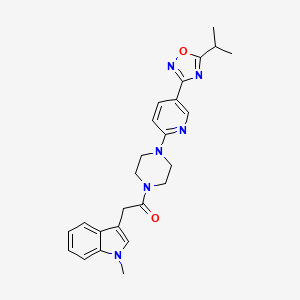![molecular formula C14H11ClN2OS2 B2759406 5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-11-9](/img/structure/B2759406.png)
5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been the focus of recent research due to their potential as anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate in DMF solvent .科学的研究の応用
Anticancer Activity
Research has shown that derivatives of thiophene-2-carboxamide exhibit significant in vitro cytotoxicity against cancer cell lines. Specifically, compounds structurally related to 5-chloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, such as thiophene-2-carboxamide derivatives, have demonstrated good inhibitory activity. These derivatives are synthesized through reactions involving chloroacetamide reagents and subsequent condensation, leading to hybrids that show promising anticancer potentials against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).
Antimycobacterial Activity
A series of novel derivatives related to this compound was designed and synthesized for their antitubercular activity. These compounds, specifically 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were evaluated against Mycobacterium tuberculosis and showed significant antimycobacterial activity, highlighting their potential as promising antitubercular agents (Marvadi et al., 2020).
Antimicrobial and Docking Studies
Another application is found in the synthesis of thiophene-2-carboxamide derivatives with tetrazol-thiophene and dioxaphosphole moieties. These compounds were evaluated for their antimicrobial activities and subjected to molecular docking studies. The results provided valuable insights into their potential as antimicrobial agents, indicating the compound's relevance in the design of new drugs with specific antimicrobial targets (Talupur et al., 2021).
Sensing Activities and Magnetic Properties
Furthermore, derivatives of the compound have been explored in the functionalization of lanthanide-based metal-organic frameworks. These frameworks exhibited gas adsorption properties, sensing activities towards specific molecules, and significant magnetic properties, suggesting their use in various industrial and scientific applications (Wang et al., 2016).
作用機序
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit the action of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by the COX and 5-lipoxygenase pathways . By inhibiting COX enzymes, the compound can disrupt this pathway and reduce the production of inflammation-causing prostaglandins .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting COX enzymes and disrupting prostaglandin production . .
特性
IUPAC Name |
5-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-10(6-7)20-14(16-12)17-13(18)9-3-4-11(15)19-9/h3-6H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELJLEXONZAFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2759324.png)
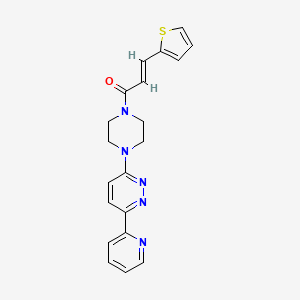
![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)
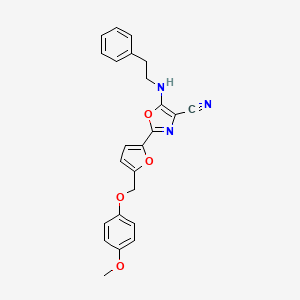
![N-(1-cyano-1-methylethyl)-N-methyl-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2759331.png)
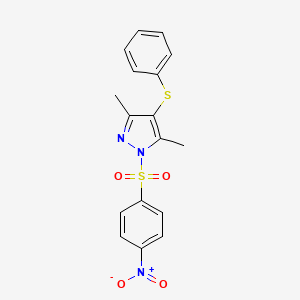

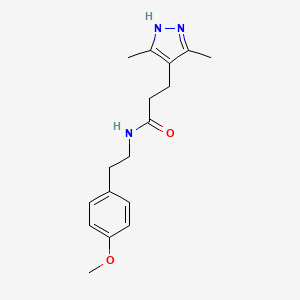
![4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2759337.png)

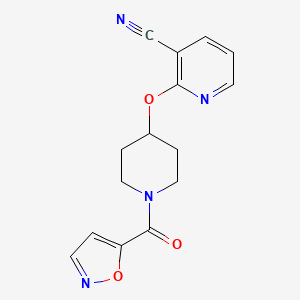
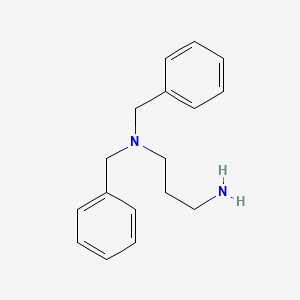
![3-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-2,4-dimethyl-N-pyridin-4-yl-benzenesulfonamide](/img/structure/B2759345.png)
